二甲基苄基膦酸酯

描述

Synthesis Analysis

The synthesis of benzylphosphonate derivatives often involves the Kabachnik-Fields reaction, which is a method used to prepare α-amino phosphonates. For instance, diethyl α-benzylamino- and α-amino-benzylphosphonates obtained by this reaction were used as intermediates for further chemical transformations . Additionally, the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ^5-oxaphosphol-4-yl)phosphonate was achieved through the reaction of dibenzoylacetylene with 1-methylimidazole-2-thiol in the presence of trimethyl phosphite .

Molecular Structure Analysis

The molecular structure of benzylphosphonate derivatives can be complex, with potential for various conformations. For example, N-acyl species of α-aminophosphonates exist under a dynamic equilibrium of two conformers, and the structure of these compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction . The crystal and molecular structure of dimethyl 2-hydroxy-3-benzoylpropylphosphonate revealed strong intramolecular interactions and dimeric arrangements due to hydrogen bonding .

Chemical Reactions Analysis

Benzylphosphonate derivatives undergo a range of chemical reactions. The acylation of α-aminophosphonates leads to N-acyl derivatives, and substituted α-benzylamino-benzylphosphonates can be employed in a second Kabachnik-Fields condensation to afford novel N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates . Furthermore, the reactions of benzoylphosphonates with trimethyl phosphite proceed via carbene intermediates to give ylidic phosphonates, which can undergo further cyclisation and rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylphosphonate derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the rotation around the N-C axis to the acyl carbon atom, as observed in NMR studies . The crystal and molecular structure studies provide insights into the nature of coordination in complexes and intermolecular interactions, which are crucial for understanding the physical properties of these compounds . The conformational analysis of dimethylmethylphosphonate, a related compound, identified six stable conformers, highlighting the importance of steric hindrance and gauche effect in determining stability .

科学研究应用

抗癌活性

二甲基苄基膦酸酯在抗癌研究中显示出潜力。一种酰化、二烷基 α-羟基-苄基膦酸酯的有效合成方法得到了开发,显示出对各种癌细胞系(包括乳腺癌、皮肤癌、前列腺癌、结肠癌和肺癌)的中等细胞抑制效应。这表明其在抗癌治疗中的潜在作用 (Varga 等人,2022)。

化学合成

二甲基苄基膦酸酯用于化学合成。例如,使用二甲基苄基膦酸酯中间体从亚苄基二苯甲胺合成 1-氨基苄基膦酸,表明其在制备药物化学化合物的用途 (Green 等人,1994)。

催化应用

在催化中,已通过钯催化的苄基碳酸酯与磷亲核试剂的苄基取代反应合成了二甲基苄基膦酸酯。这突出了其在开发新的催化方法中的相关性 (Makida 等人,2017)。

光化学反应

二甲基苄基膦酸酯在光化学研究中具有重要意义。例如,二甲基苄基亚膦酸酯的紫外线照射会导致二甲基苄基膦酸酯的形成,这一反应在光化学过程的研究中很重要 (Ganapathy 等人,1999)。

药物开发

它还用于药物研究。例如,合成用于临床的新型双膦酸盐(包括二甲氨基羟丙亚双膦酸盐(二甲基-APD))需要体外和临床研究之间的一致性。与二甲基苄基膦酸酯相关的化合物在抑制骨吸收方面显示出显着的效果,表明其在治疗骨病方面的潜力 (Papapoulos 等人,1989)。

作用机制

Target of Action

Dimethyl benzylphosphonate is a type of organophosphorus compound, which is known to mimic the phosphates and carboxylates of biological molecules . This suggests that the primary targets of Dimethyl benzylphosphonate could be metabolic enzymes that interact with phosphates and carboxylates.

Mode of Action

Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . Therefore, it is plausible that Dimethyl benzylphosphonate interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function.

Biochemical Pathways

Given that phosphonates can inhibit metabolic enzymes, it is likely that dimethyl benzylphosphonate affects pathways involving these enzymes . The downstream effects would depend on the specific enzymes and pathways involved.

安全和危害

未来方向

Diethyl benzylphosphonate derivatives, which are similar to Dimethyl benzylphosphonate, have been studied as potential antimicrobial agents . They show high selectivity and activity against certain strains of E.coli . These compounds may be used in the future as substitutes for commonly used antibiotics, especially important due to the increasing resistance of bacteria to various drugs and antibiotics .

属性

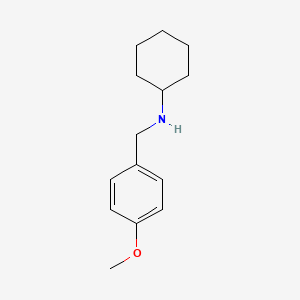

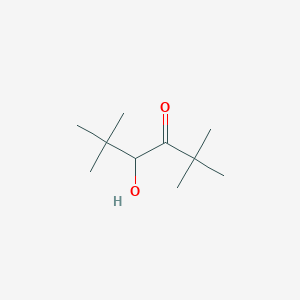

IUPAC Name |

dimethoxyphosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O3P/c1-11-13(10,12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNYTKJCHFEIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308260 | |

| Record name | Dimethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773-47-7 | |

| Record name | Dimethyl P-(phenylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is dimethyl benzylphosphonate utilized in organic synthesis?

A1: Dimethyl benzylphosphonate serves as a valuable reagent for constructing various molecules. For instance, it acts as a nucleophile in palladium-catalyzed reactions with benzyl carbonates, yielding dimethyl benzylphosphonates. [] This methodology offers a practical approach to forming carbon-phosphorus bonds, crucial for synthesizing organophosphorus compounds with diverse applications. Additionally, the carbanion generated from dimethyl benzylphosphonate reacts with carbonyl compounds, leading to the formation of trans-diaryl-substituted ethylenes. [, , ] This reaction provides a valuable synthetic route to access these important structural motifs.

Q2: How does the presence of a hydroxyl group influence the reactivity of phosphorus compounds in palladium-catalyzed reactions?

A3: Density functional theory (DFT) calculations have revealed the crucial role of the hydroxyl group in palladium-catalyzed ortho-olefination reactions involving phosphorus compounds. [] Specifically, in reactions utilizing methyl hydrogen benzylphosphonates, the hydroxyl group significantly impacts multiple steps of the catalytic cycle, including C-H bond activation, transmetalation, reductive elimination, and catalyst recycling. [] It stabilizes intermediates and transition states via intramolecular hydrogen bonding and acts as a proton donor. This proton transfer facilitates the removal of the acetate ligand, enabling the catalytic cycle to proceed efficiently. [] Interestingly, this explains why dimethyl benzylphosphonates, lacking the crucial hydroxyl group, show reduced reactivity in these reactions. []

Q3: Are there any examples of unusual reactions involving dimethyl benzylphosphonate?

A4: Dimethyl benzylphosphonate exhibits intriguing reactivity with 6-bromo-1,2-naphthoquinone. [] While the specific details of this reaction are not elaborated upon in the provided abstract, it highlights the potential for dimethyl benzylphosphonate to engage in transformations beyond typical substitution and addition reactions, prompting further investigation into its chemical versatility.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)